molecular formula C16H18N4S2 B5523762 1,2-dimethyl-N,N'-diphenyl-1,2-hydrazinedicarbothioamide

1,2-dimethyl-N,N'-diphenyl-1,2-hydrazinedicarbothioamide

Cat. No.: B5523762
M. Wt: 330.5 g/mol
InChI Key: DFCAUENJHLZTEL-UHFFFAOYSA-N
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Description

1,2-dimethyl-N,N'-diphenyl-1,2-hydrazinedicarbothioamide is a useful research compound. Its molecular formula is C16H18N4S2 and its molecular weight is 330.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.09728894 g/mol and the complexity rating of the compound is 340. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optical Probe Development

1,2-dimethyl-N,N'-diphenyl-1,2-hydrazinedicarbothioamide derivatives have been explored for their potential as dual-channel optical probes. A study highlighted the synthesis of a Schiff-base derivative, showcasing "turn-off" fluorescence responses upon interaction with Hg2+ and Ag+, demonstrating its application in sensitive metal ion detection (Shi et al., 2016).

Regiospecific Synthesis

The compound's utility in regiospecific synthesis processes has been documented, where its reaction with specific reagents leads to the formation of N-sulfonyl derivatives of certain diamines, showcasing its versatility in organic synthesis (Maybhate et al., 1991).

Reaction with Dimethyl Acetylenedicarboxylate

Reactions involving this compound with dimethyl acetylenedicarboxylate have been studied, leading to various derivatives. These reactions highlight the compound's reactivity and potential in generating novel organic molecules (Hassan et al., 2014).

Complex Formation Studies

The conductometric study of complexation between benzylbisthiosemicarbazone derivatives and metal cations illustrates the compound's role in forming complexes with metals. This research provides insights into the thermodynamics of complex formation and its potential applications in various fields, including catalysis and materials science (Noghabi et al., 2014).

Antifungal and Antioxidant Activities

Metal complexes derived from hydrazinecarbothioamide have been evaluated for their antifungal and antioxidant activities. Such studies underscore the bioactive potential of these compounds, suggesting their applicability in developing new therapeutic agents (Al-Amiery et al., 2012).

Intercalation and Delamination of Layered Carbides

The compound has been utilized in the intercalation process of two-dimensional solids, notably in the expansion of lattice parameters in MXenes. This application is crucial for the development of new materials with enhanced electrochemical properties (Mashtalir et al., 2013).

Mechanism of Action

The mechanism of action of these compounds often involves their ability to act as ligands in various chemical reactions .

Future Directions

The future directions in the study of these compounds could involve exploring their potential applications in various fields, such as catalysis .

Properties

IUPAC Name

1-methyl-1-[methyl(phenylcarbamothioyl)amino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4S2/c1-19(15(21)17-13-9-5-3-6-10-13)20(2)16(22)18-14-11-7-4-8-12-14/h3-12H,1-2H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCAUENJHLZTEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=S)NC1=CC=CC=C1)N(C)C(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.